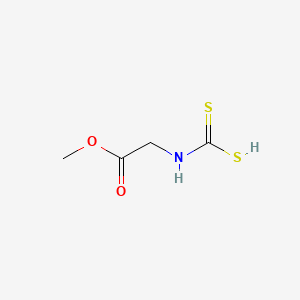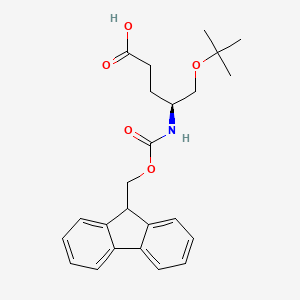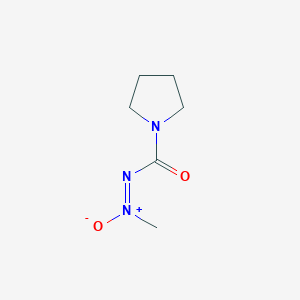
(2-Methoxy-2-oxoethyl)carbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-2-oxoethyl)carbamodithioic acid is an organic compound with a unique structure that includes both carbamodithioic and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-2-oxoethyl)carbamodithioic acid typically involves the reaction of methoxyacetic acid with carbon disulfide and an amine. The reaction conditions often include a base to facilitate the formation of the carbamodithioic acid group. The process can be summarized as follows:
- Methoxyacetic acid is reacted with carbon disulfide in the presence of a base.
- An amine is then added to the reaction mixture to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-2-oxoethyl)carbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid group to thiols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
(2-Methoxy-2-oxoethyl)carbamodithioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which (2-Methoxy-2-oxoethyl)carbamodithioic acid exerts its effects involves interactions with specific molecular targets. The carbamodithioic acid group can interact with metal ions and enzymes, affecting their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: This compound shares the methoxy and oxoethyl groups but has a different overall structure and properties.
3-(2-Methoxy-2-oxoethyl)phenylboronic acid: Another compound with a methoxy and oxoethyl group, used in proteomics research.
Uniqueness
(2-Methoxy-2-oxoethyl)carbamodithioic acid is unique due to its combination of carbamodithioic and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C4H7NO2S2 |
|---|---|
Peso molecular |
165.2 g/mol |
Nombre IUPAC |
(2-methoxy-2-oxoethyl)carbamodithioic acid |
InChI |
InChI=1S/C4H7NO2S2/c1-7-3(6)2-5-4(8)9/h2H2,1H3,(H2,5,8,9) |
Clave InChI |
UJKRPDKYVMLKCB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)

![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)




![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)




